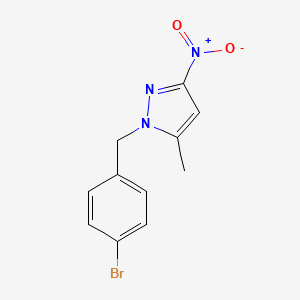

1-(4-Bromo-benzyl)-5-methyl-3-nitro-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

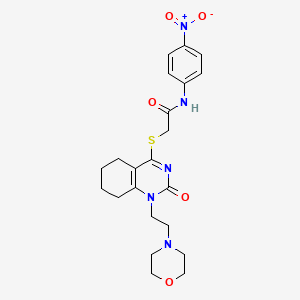

The compound “1-(4-Bromo-benzyl)-5-methyl-3-nitro-1H-pyrazole” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “4-Bromo-benzyl” indicates a benzyl group with a bromine atom attached to the fourth carbon in the ring .

Chemical Reactions Analysis

Bromobenzyl compounds can undergo various reactions. For instance, they can participate in radical reactions when activated with a compact fluorescent lamp (CFL) using a simple flow reactor design .Applications De Recherche Scientifique

Molecular Structure and Reactivity

The title compound, C18H7BrCl2F3N5O2, displays a unique L-shaped tricyclic imine structure. The pyrazole ring aligns almost coplanar with the nitro-substituted benzene ring, demonstrating a dihedral angle of 3.6°, and is approximately perpendicular to the trifluoromethyl-substituted ring, with a dihedral angle of 88.5° (Yang & Li, 2008).

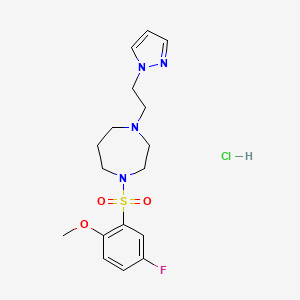

Synthesis and Molecular Interactions

A variety of 4-substituted-3, 5-bis(2-pyridyl)-1H-pyrazoles have been synthesized, with substituents including chloro, bromo, iodo, and nitro. These compounds were characterized using various spectroscopic methods, illustrating the diverse reactivity and potential applications of pyrazole derivatives (Zhang et al., 2006).

Crystallography and Supramolecular Structures

Pyrazole derivatives exhibit complex hydrogen-bonding patterns and molecular-electronic structures. Studies demonstrate that molecules of certain pyrazole derivatives are linked into hydrogen-bonded chains and sheets, providing insight into the compound's potential for forming complex molecular architectures (Portilla et al., 2007a), (Portilla et al., 2007b).

Chemical Reactivity and Applications

Synthesis of new pyrazole derivatives has been extensively studied, showcasing the versatility of these compounds. For instance, novel 3,4,5-1H-Trinitropyrazole and its N-Methyl derivative have shown interesting reactivity patterns, suggesting potential applications in various chemical fields (Dalinger et al., 2013).

Biological Activities and Applications

Research into pyrazole derivatives has revealed a range of biological activities, including antimicrobial properties. The synthesis and characterization of various pyrazole derivatives have led to the identification of compounds with potential antitumor, antifungal, and antibacterial applications, highlighting the medical and pharmacological significance of these compounds (Titi et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

1-[(4-bromophenyl)methyl]-5-methyl-3-nitropyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-8-6-11(15(16)17)13-14(8)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAADVBGMKBWTNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=C(C=C2)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2372759.png)

![N-phenethyl-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2372760.png)

![N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]but-2-ynamide](/img/structure/B2372761.png)

![1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-4,5-dimethyl-1H-imidazole-2-thiol](/img/structure/B2372762.png)

![2-{4-[2-(4-bromoanilino)-2-oxoethyl]-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl}-N-(4-methylphenyl)acetamide](/img/structure/B2372771.png)

![3,4-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2372772.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-[2-(2-thienyl)vinyl]pyrimidine](/img/structure/B2372777.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2372778.png)

![N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B2372780.png)